(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852109
InChI: InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)/t6?,7?,8?,9-/m1/s1
SMILES:
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide

CAS No.:

Cat. No.: VC17852109

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide -

Specification

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name (3R)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide
Standard InChI InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)/t6?,7?,8?,9-/m1/s1
Standard InChI Key NSOOLBFWFUNFGH-RLKGBJSKSA-N
Isomeric SMILES C1CC2CC1CC2[C@@H](CC(=O)N)N
Canonical SMILES C1CC2CC1CC2C(CC(=O)N)N

Introduction

Structural and Stereochemical Analysis

The molecular architecture of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide centers on a bicyclo[2.2.1]heptane (norbornane) core, a bridged bicyclic system known for conferring conformational rigidity. The (3R)-stereochemistry at the amino-bearing carbon introduces chirality, which is critical for interactions with biological targets. The propanamide side chain (-CH2-CONH2) extends from the bicyclic system, contributing polarity and hydrogen-bonding capacity .

Molecular Formula and Stereochemical Configuration

The compound’s molecular formula is C10H18N2O, with a molecular weight of 182.26 g/mol . Its isomeric SMILES string, C1CC2CC1CC2C@@HN, explicitly denotes the (R)-configuration at the third carbon. The bicyclic framework restricts rotational freedom, stabilizing specific conformations that may enhance binding selectivity in biological systems.

Physicochemical Properties

Limited experimental data exist for this compound, but properties can be extrapolated from structural analogs:

PropertyValue/DescriptionSource
Molecular Weight182.26 g/mol
LogP (Predicted)~1.2 (moderate hydrophobicity)
Hydrogen Bond Donors2 (NH2 and CONH2)
Hydrogen Bond Acceptors3 (CONH2 and NH2)
SolubilityLikely polar aprotic solvents

The amide group enhances water solubility compared to the carboxylic acid precursor, though the bicyclic core may limit aqueous dissolution.

Biological Activity and Mechanisms

Though direct studies on this amide are scarce, its structural relatives exhibit notable bioactivity:

Antimicrobial Applications

Bicyclic amines and amides often disrupt bacterial cell wall synthesis. Molecular docking studies suggest that the rigid scaffold of this compound could bind penicillin-binding proteins (PBPs), analogous to β-lactam antibiotics.

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for Drug Design: The bicyclic system’s rigidity aids in optimizing pharmacophore geometry for target engagement.

  • Prodrug Development: The amide moiety could serve as a hydrolyzable prodrug linker, releasing the active carboxylic acid in vivo.

Materials Science

  • Polymer Crosslinking: The amine and amide groups may participate in polyamide or polyurethane synthesis, enhancing material tensile strength.

Comparative Analysis with Related Bicyclic Compounds

CompoundKey DifferencesApplications
7-Oxabicyclo[2.2.1]heptaneOxygen atom in bridgeheadSolvent, polymer precursor
2-Azabicyclo[2.2.1]heptaneNitrogen atom in bridgeheadCatalysis, alkaloid synthesis
(3R)-3-Amino-3-{bicyclo[...]propanamideAmide-functionalized side chainDrug design, biomaterials

The amide derivative’s dual functionality (amine + amide) distinguishes it from simpler bicyclic analogs, enabling multifunctional interactions in both biological and synthetic contexts .

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